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molecular formula C8H7Cl2NO4S B1460912 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid CAS No. 716360-56-4

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

Cat. No. B1460912
M. Wt: 284.12 g/mol
InChI Key: XXVVPZSSECZKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645771B2

Procedure details

Prepared from a mixture of 2-chloro-5-(chlorosulfonyl)benzoic acid (200 mg, 0.78 mmol, 1 equiv) tert-butyl amine (98 μL, 0.94 mmol, 1.2 equiv) and DIEA (248 μL, 1.38 mmol, 2 equiv) following the general procedure for 2,6-dichloro-3-[(methylamino)sulfonyl]benzoic acid 881-1b. The crude reaction mixture was carried on without further purification.
Quantity
98 μL
Type
reactant
Reaction Step One
Name
Quantity
248 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CC[N:17]([CH:21]([CH3:23])[CH3:22])C(C)C.Cl[C:25]1C(S(NC)(=O)=O)=CC=C(Cl)C=1C(O)=O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11]([NH:17][C:21]([CH3:23])([CH3:25])[CH3:22])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
98 μL
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
Name
Quantity
248 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1S(=O)(=O)NC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was carried on without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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